ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with an ethyl ester group at the 3-position, an amino group at the 2-position, and a tert-butyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate typically involves the reaction of tert-butyl-substituted pyrrole derivatives with ethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its cytostatic activity is believed to result from its ability to interfere with cell division processes, potentially by binding to and inhibiting key enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-3-carboxylate pyrrole: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butyl 2-amino-5-carboxylate pyrrole: Lacks the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate is unique due to the presence of both the tert-butyl and ethyl ester groups, which confer distinct steric and electronic properties. These properties make it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H18N2O2 |
---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
ethyl 2-amino-5-tert-butyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-10(14)7-6-8(11(2,3)4)13-9(7)12/h6,13H,5,12H2,1-4H3 |
InChI-Schlüssel |
IXMGAYNMNNKIRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.